molecular formula C21H22N2O3 B5913811 4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide CAS No. 5651-04-7

4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B5913811
CAS No.: 5651-04-7
M. Wt: 350.4 g/mol
InChI Key: QVFNADCGBBLMOB-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the hydroxy, oxo, phenylethyl, propyl, and carboxamide groups through various chemical reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The phenylethyl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a quinoline ketone, while reduction of the oxo group may produce a quinoline alcohol.

Scientific Research Applications

4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide include other quinoline derivatives with different functional groups. Examples include:

  • 4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide
  • 4-hydroxy-2-oxo-N-(1-phenylethyl)quinoline-3-carboxamide
  • 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other quinoline derivatives.

Properties

IUPAC Name

4-hydroxy-2-oxo-N-(1-phenylethyl)-1-propylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-3-13-23-17-12-8-7-11-16(17)19(24)18(21(23)26)20(25)22-14(2)15-9-5-4-6-10-15/h4-12,14,24H,3,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFNADCGBBLMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC(C)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90715772
Record name 4-Hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644761
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5651-04-7
Record name 4-Hydroxy-2-oxo-N-(1-phenylethyl)-1-propyl-1,2-dihydroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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